
8-Quinolyl(8-quinolylsulfonyl)amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 8-Quinolyl(8-quinolylsulfonyl)amine, has been reported in several studies . One method involves the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of 8-Quinolyl(8-quinolylsulfonyl)amine consists of 18 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis
Quinolin-8-amines, which are structurally related to 8-Quinolyl(8-quinolylsulfonyl)amine, have been used in the construction of aromatic nitrogen heterocycles . These reactions involve the use of main group metal Lewis acid catalysts and can be conducted under aerobic conditions .Physical And Chemical Properties Analysis
Amines, including 8-Quinolyl(8-quinolylsulfonyl)amine, are known to act as weak organic bases . Lower aliphatic amines are gases, higher members are solids, and the intermediate members are liquids under ordinary temperature and pressure . The solubility of amines in water decreases with increasing molecular weight .Aplicaciones Científicas De Investigación
Synthesis of Novel Nitrogenous Heterocyclic Compounds
Research has focused on the synthesis of nitrogenous heterocyclic compounds, including those based on 8-Quinolyl derivatives, due to their potential biological activities such as antimicrobial and cytotoxic properties. For instance, compounds linked to amino acid esters or heterocyclic amines were synthesized, showing variable antimicrobial activities and cytotoxic activity on tumor cell lines, highlighting their significance in developing new therapeutic agents (Farhan & Saour, 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 8-Quinolyl have been utilized for the separation and detection of amines. A study demonstrated that derivatizing aliphatic amines with 8-quinolinesulfonyl chloride followed by reversed-phase high-performance liquid chromatography (RP-HPLC) allowed for good separation and highly sensitive ultraviolet detection of sulfonamide derivatives (Saleh & Pok, 1997).
Copper-Catalyzed Remote C−H Amination
The copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds represents an innovative approach in organic synthesis, providing a pathway to synthesize various 5-aminated quinolines. This method showcases complete regioselectivity and operational simplicity, proving essential for synthesizing bioactive molecular scaffolds (Yin et al., 2017).
Synthesis and Properties of Sulfonamides
Further studies have explored the synthesis and properties of some sulfonamides of the quinoline series, underscoring the versatility of 8-quinolyl derivatives in forming compounds with potential biological and pharmacological activities. This includes the preparation of 8-sulfonamidoquinolines, showcasing the broad applicability of these derivatives in developing new chemical entities with desired properties (Vinokurova & Fel'dman, 1968).
Corrosion Inhibition
The use of 8-quinolyl derivatives extends to material science, where they serve as corrosion inhibitors for metals. A study found that 8-aminoquinoline and its derivatives effectively inhibit the corrosion of aluminium alloys in saline environments. This application is crucial for extending the life and performance of metal structures and components in corrosive conditions (Wang et al., 2015).
Propiedades
IUPAC Name |
N-quinolin-8-ylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-24(23,16-10-2-6-14-8-4-12-20-18(14)16)21-15-9-1-5-13-7-3-11-19-17(13)15/h1-12,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSBWTPQXILZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolyl(8-quinolylsulfonyl)amine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
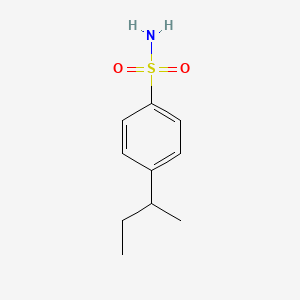
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
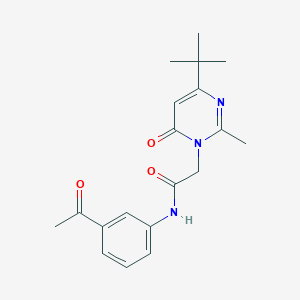

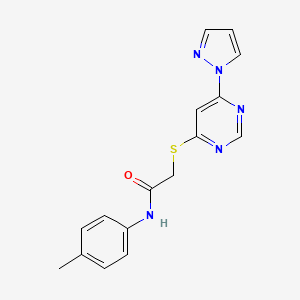

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
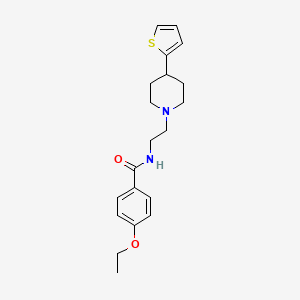

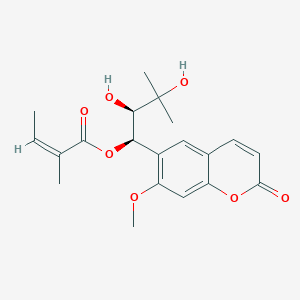
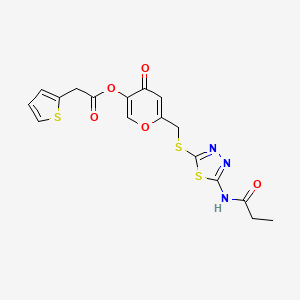
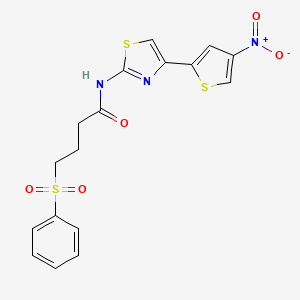
![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731681.png)